N-(3,4-dichlorophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(3,4-Dichlorophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (hereafter referred to as Compound A) is a heterocyclic acetamide derivative featuring a thiazolo[4,5-d]pyridazinone core substituted with a dichlorophenyl group and a furan-2-yl moiety. The compound’s design incorporates pharmacophoric elements like the dichlorophenyl group (enhancing lipophilicity and target binding) and the fused thiazolo-pyridazinone system (imparting rigidity and metabolic stability).
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O3S/c1-9-21-16-17(28-9)15(13-3-2-6-27-13)23-24(18(16)26)8-14(25)22-10-4-5-11(19)12(20)7-10/h2-7H,8H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZUMBVADALVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
The following compounds are structurally related to Compound A , differing primarily in substituents and heterocyclic motifs:
Structural Analysis
Core Heterocyclic System
- Compound C replaces the furan in A with a thienyl group, introducing sulfur’s polarizable lone pairs, which may enhance interactions with metalloenzymes or aromatic residues in binding pockets .
Substituent Effects
Hypothesized Pharmacological Implications
While biological data are absent in the provided evidence, structural features suggest:
- Compound B : Improved solubility via fluorine’s polarity; possible use in targets requiring strong dipole interactions.
- Compound C : Metal-binding capability via thienyl sulfur; relevance in kinase or protease inhibition.
- Compound D : Simpler structure may facilitate rapid synthesis but with reduced target affinity compared to fused systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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